N-Ethyl-N-phenethylformamide
Description
N-Ethyl-N-phenethylformamide (C₁₁H₁₅NO) is a formamide derivative where the nitrogen atom is substituted with an ethyl group (-CH₂CH₃) and a phenethyl group (-CH₂CH₂C₆H₅). While direct data on this compound are absent in the provided evidence, insights can be drawn from structurally similar formamides documented in the literature .
Properties
CAS No. |
144222-35-5 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-ethyl-N-(2-phenylethyl)formamide |
InChI |
InChI=1S/C11H15NO/c1-2-12(10-13)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |
InChI Key |
IIXMQCHSSPDMJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares N-Ethyl-N-phenethylformamide with four analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Nitrogen | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₁H₁₅NO | 177.24* | Ethyl, Phenethyl | Aromatic (phenethyl) + alkyl |
| N-Ethyl-N-methylformamide | C₄H₉NO | 87.12 | Ethyl, Methyl | Two alkyl groups |
| N,N-Diethylformamide | C₅H₁₁NO | 101.15 | Two ethyl groups | Symmetric alkyl substitution |
| N-(4-Methylphenyl)formamide | C₈H₉NO | 135.16 | 4-Methylphenyl | Aromatic (para-substituted) |
| 2'-Ethylformanilide | C₉H₁₁NO | 149.19 | Ethylphenyl (ortho-substituted) | Aromatic (ortho-substituted) |
*Calculated based on molecular formula.
Key Observations :
- Aromatic vs. Alkyl Substituents : this compound’s phenethyl group introduces aromaticity and bulk, likely reducing solubility in polar solvents compared to alkyl-substituted analogs like N,N-Diethylformamide .
- Molecular Weight : The phenethyl group increases molecular weight significantly (177.24 g/mol) compared to N-Ethyl-N-methylformamide (87.12 g/mol) and N,N-Diethylformamide (101.15 g/mol) .
- Symmetry : Unlike symmetric N,N-Diethylformamide, the asymmetric substitution in this compound may lead to distinct stereochemical behavior.
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